tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate
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Overview
Description
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol This compound is known for its unique structure, which includes an azepane ring, an amino group, and a hydroxyl group
Preparation Methods
The synthesis of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate typically involves several steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often include the use of protecting groups to ensure selectivity and yield.
Synthetic Route: The synthesis begins with the formation of the azepane ring, which can be achieved through cyclization reactions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran (THF) and methylene chloride.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 3-amino-4-hydroxy-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: This compound contains a pyridine ring, which introduces aromaticity and different electronic properties.
tert-Butyl 3-allyl-4-hydroxy-piperidine-1-carboxylate: The presence of an allyl group in this compound can lead to different reactivity patterns, such as participation in olefin metathesis reactions.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
LWINOKVVXXXYPN-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H](C1)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |
Origin of Product |
United States |
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